3,5-Dichloro-2-methylmuconolactone
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Overview
Description
3,5-Dichloro-2-methylmuconolactone is a halo fatty acid.
Scientific Research Applications
Metabolic Pathways in Microorganisms
- Microbial Degradation Pathways: 3,5-Dichloro-2-methylmuconolactone plays a role in the microbial degradation pathways of certain chlorinated aromatic compounds. Ralstonia sp. strain PS12, for instance, uses dichlorotoluenes as growth substrates, where dichloromethylcatechols, including this compound, are formed as central intermediates in the degradation process (Pollmann, Kaschabek, Wray, Reineke, & Pieper, 2002).
Enzymatic Reactions and Stereochemistry
- Enzymatic Transformations and Stereochemistry: Studies on the stereochemistry and enzymatic reactions involving muconolactones, including this compound, provide insights into biochemical pathways. These studies explore the activities of various enzymes like muconolactone isomerase and their role in catalyzing transformations of muconolactones, revealing intricate details about their metabolic routes and stereochemical configurations (Prucha, Wray, & Pieper, 1996).
Muconolactone Isomerases and Dechlorination
- Role of Muconolactone Isomerases: The involvement of muconolactone isomerases in the dechlorination of chloro-substituted muconolactones, including this compound, highlights its importance in microbial catabolism. These isomerases facilitate critical steps in the degradation of environmentally persistent compounds (Prucha, Peterseim, Timmis, & Pieper, 1996).
Biotechnological Applications
- Bioproduction of Optically Active Muconolactones: The biotechnological production of optically active muconolactones, which can include derivatives of this compound, is of interest in the field of biocatalysis and organic synthesis. This process involves the use of specific microbial strains capable of producing these compounds with high stereochemical purity, which can be crucial for various industrial applications (Cha, 2001).
Environmental Impact and Bioremediation
- Role in Environmental Bioremediation: The study of this compound in microbial degradation pathways provides insights for environmental bioremediation strategies. Understanding how microorganisms metabolize this compound aids in developing methods to break down environmentally harmful chlorinated aromatic compounds (Pollmann, Wray, & Pieper, 2005).
properties
Molecular Formula |
C7H6Cl2O4 |
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Molecular Weight |
225.02 g/mol |
IUPAC Name |
2-chloro-2-(3-chloro-4-methyl-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C7H6Cl2O4/c1-2-3(8)5(13-7(2)12)4(9)6(10)11/h4-5H,1H3,(H,10,11) |
InChI Key |
LQQCBKRSWIGKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(OC1=O)C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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